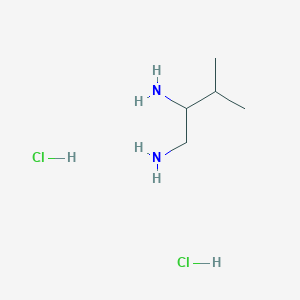

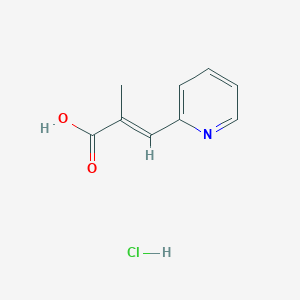

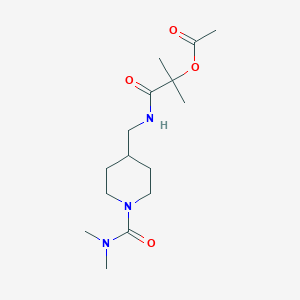

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyridazine ring, and a pyrazine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan rings can be synthesized through various methods such as the Paal-Knorr Furan Synthesis . Pyridazine rings can be synthesized through methods such as the Chichibabin pyridazine synthesis. Pyrazine rings can be synthesized through methods such as the Skraup-Quinoline synthesis .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The pyrazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. Furan rings can undergo reactions such as electrophilic substitution and oxidation . Pyridazine and pyrazine rings can undergo reactions such as nucleophilic substitution and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Applications De Recherche Scientifique

Reactions with C- and N-Nucleophiles

The reactions of arylmethylidene derivatives of 3H-furan-2-ones, closely related to the compound , with various nucleophilic agents have been systematized, demonstrating that the reaction outcomes depend on the reagents' structure, the strength of the nucleophile, and the conditions. This research facilitates the synthesis of a wide range of compounds, including heterocyclic compounds such as pyridazinones, highlighting the compound's utility in creating diverse chemical entities with potential applications in medicinal chemistry and materials science (Kamneva, Anis’kova, & Egorova, 2018).

Furan Fatty Acids and Health

Although not directly related to the specified compound, the study of furan fatty acids offers insights into the health implications of furan derivatives. Furan fatty acids, found in various natural sources, have demonstrated anti-oxidant and anti-inflammatory activities. This research contributes to understanding how furan derivatives, including the compound , might interact with biological systems and their potential therapeutic applications (Xu et al., 2017).

Bioactive Furanyl-Substituted Compounds

Furan derivatives, including furanyl-substituted nucleobases and nucleosides, play a significant role in drug design due to their presence in bioactive molecules. This review underscores the importance of furan derivatives in medicinal chemistry, offering a foundation for exploring the therapeutic potentials of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide in antiviral, antitumor, and antimicrobial applications (Ostrowski, 2022).

Conversion to Central Nervous System Drugs

Research on converting benzimidazoles and imidazoles into more potent CNS-acting drugs highlights the potential of furan rings, similar to those found in the specified compound, in penetrating the CNS for treating neurological disorders. This suggests that modifications of furan-containing compounds could lead to new CNS drugs with improved efficacy and safety profiles (Saganuwan, 2020).

Biological Activities of Coumarin and Oxadiazole Derivatives

The review on coumarin and oxadiazole derivatives, which share structural similarities with the furan derivatives, demonstrates a wide range of biological activities. These findings can guide the exploration of the specified compound's applications in developing new drugs with anti-diabetic, anticancer, anti-inflammatory, and other therapeutic effects (Jalhan et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-5-methylpyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c1-11-9-19-13(10-18-11)16(23)17-6-7-21-15(22)5-4-12(20-21)14-3-2-8-24-14/h2-5,8-10H,6-7H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSZRKHBVPPJDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethyl-6-methylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2863920.png)

![3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2863923.png)

![[5-(3-Chlorophenyl)furan-2-yl]methanol](/img/structure/B2863924.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2863937.png)

![7-chloro-N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2863940.png)

![2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide](/img/structure/B2863941.png)